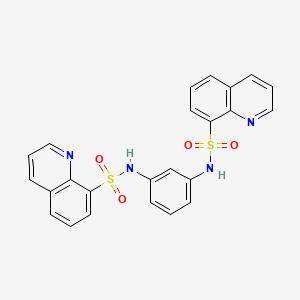
N,N'-benzene-1,3-diyldiquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE is a compound that belongs to the class of quinoline-sulfonamides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE typically involves the reaction of quinoline derivatives with sulfonamide groups. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form the desired sulfonamide linkage . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate (CuSO₄) and sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting protein-protein interactions, particularly in cancer cells.
Medicine: Potential therapeutic agent for treating cancers, neurodegenerative diseases, and other conditions
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1), which are involved in the proliferation of cancer cells . Additionally, it can modulate the activity of enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs), making it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Shares a similar core structure but lacks the additional phenyl group.
Quinoline-8-sulfonamido-1,2,3-triazoles: These compounds have been studied for their anticancer activity and share similar sulfonamide linkages.
Uniqueness
N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE is unique due to its dual quinoline-sulfonamide structure, which enhances its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C24H18N4O4S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[3-(quinolin-8-ylsulfonylamino)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C24H18N4O4S2/c29-33(30,21-12-1-6-17-8-4-14-25-23(17)21)27-19-10-3-11-20(16-19)28-34(31,32)22-13-2-7-18-9-5-15-26-24(18)22/h1-16,27-28H |
InChI Key |
PNQFLSIMZIAAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-1'-[2-chloro-5-(trifluoromethyl)phenyl]-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11497452.png)
![2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11497467.png)
![methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11497469.png)
![ethyl (2Z)-3-amino-3-(butylamino)-2-[(4-methoxyphenyl)carbonyl]prop-2-enoate](/img/structure/B11497472.png)
![1-[4-(Morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B11497474.png)
![methyl 11-(4-{[(4-chlorophenyl)carbonyl]oxy}-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11497477.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11497485.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dithiophene-2-carboxamide](/img/structure/B11497488.png)
![4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11497494.png)
![N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine](/img/structure/B11497508.png)
![3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11497512.png)
![2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine](/img/structure/B11497520.png)
![Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B11497527.png)
![2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B11497528.png)
